molecular formula C17H12ClN5O3S B2612369 methyl 5-({[3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)furan-2-carboxylate CAS No. 941911-81-5

methyl 5-({[3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)furan-2-carboxylate

Cat. No.: B2612369
CAS No.: 941911-81-5
M. Wt: 401.83
InChI Key: VUNCWIKTVCHGFZ-UHFFFAOYSA-N
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Description

Methyl 5-({[3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)furan-2-carboxylate is a heterocyclic compound featuring a triazolopyrimidine core fused with a sulfur-linked furan carboxylate ester. The triazolopyrimidine moiety is substituted with a 3-chlorophenyl group, while the furan ring contains a methyl ester at position 2 and a sulfanyl-methyl bridge at position 4.

Properties

IUPAC Name

methyl 5-[[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O3S/c1-25-17(24)13-6-5-12(26-13)8-27-16-14-15(19-9-20-16)23(22-21-14)11-4-2-3-10(18)7-11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNCWIKTVCHGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-({[3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)furan-2-carboxylate typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors to form the triazolopyrimidine ring. Common reagents include hydrazines and nitriles, with reaction conditions involving acidic or basic catalysts.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is usually introduced via a substitution reaction, where a suitable chlorophenyl halide reacts with the triazolopyrimidine intermediate.

    Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through a thiolation reaction, often using thiols or disulfides under mild conditions.

    Formation of the Furan-2-carboxylate Moiety: The final step involves esterification to form the furan-2-carboxylate ester, typically using furan-2-carboxylic acid and methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrimidine ring or the chlorophenyl group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, methyl 5-({[3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)furan-2-carboxylate has shown potential as an inhibitor of certain enzymes and receptors. This makes it a candidate for further investigation in the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is being explored for its potential anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of pharmaceuticals and agrochemicals are also being investigated.

Mechanism of Action

The mechanism of action of methyl 5-({[3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfanyl group may participate in covalent bonding with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pesticide Chemistry

The compound shares structural motifs with several sulfur-containing pesticides and safeners:

Compound Name Key Functional Groups Molecular Weight (g/mol) Use/Application Reference
Target Compound Triazolopyrimidine, sulfanyl, furan carboxylate ~448.9 (estimated) Hypothesized herbicide
Furilazole (3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine) Furan, dichloroacetyl, oxazolidine 278.1 Safener for maize
Triflusulfuron Methyl Ester Triazine, sulfonylurea, methyl ester 408.3 Herbicide (sulfonylurea)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole, chlorophenylsulfanyl, aldehyde 322.8 Unknown (structural analog)

Key Observations :

  • Triazolopyrimidine vs.
  • Sulfanyl vs. Sulfonyl Groups : Unlike sulfonylurea herbicides (e.g., triflusulfuron methyl ester, ), the sulfanyl group in the target compound could reduce hydrolysis susceptibility, increasing environmental persistence .
  • Furan Carboxylate vs. Furan Safeners : The methyl ester on the furan ring distinguishes it from furilazole (), which lacks an ester but incorporates a dichloroacetyl group for detoxification activity .
Hypothesized Bioactivity

While direct data on the target compound is unavailable, structural analogs suggest plausible applications:

  • Herbicidal Potential: Sulfonylureas () inhibit acetolactate synthase (ALS), but the sulfanyl group in the target may alter the mode of action or target specificity .
  • Synergistic Effects : The furan carboxylate moiety could mimic safeners like furilazole (), which protect crops from herbicide toxicity by inducing detoxification enzymes .

Biological Activity

Methyl 5-({[3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)furan-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its cytotoxicity and mechanism of action against various cancer cell lines.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A furan ring
  • A triazolo-pyrimidine moiety
  • A chlorophenyl group

The molecular formula is C18H17ClN6O2SC_{18}H_{17}ClN_6O_2S, with a molecular weight of approximately 396.88 g/mol.

Antitumor Properties

Recent studies have demonstrated that derivatives of triazolo-pyrimidine exhibit significant antitumor activities. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines.

Cytotoxicity Studies:

  • Cell Lines Tested : The compound's cytotoxic effects were evaluated against several cancer cell lines including:
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for related compounds indicate potent cytotoxic effects:
    • Compound 12e (structurally similar) had IC50 values of 1.06 µM for A549, 1.23 µM for MCF-7, and 2.73 µM for HeLa cells .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
12eA5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Kinase Inhibition : Similar compounds have been shown to inhibit c-Met kinase activity, a critical pathway in tumor growth and metastasis.
    • For instance, the related compound exhibited an IC50 of 0.090 µM against c-Met kinase .

Case Studies

In a study evaluating novel anticancer compounds through drug library screening on multicellular spheroids, methyl derivatives demonstrated enhanced cytotoxicity compared to traditional therapies. Such findings underscore the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 5-({[3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}methyl)furan-2-carboxylate, and how can purity be optimized?

  • Methodology :

  • Stepwise synthesis : Begin with the preparation of the triazolo[4,5-d]pyrimidin core via cyclization of 3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-thiol, followed by sulfhydryl substitution with methyl furan-2-carboxylate derivatives. Use Pd-catalyzed coupling or nucleophilic substitution for sulfur incorporation .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) to achieve ≥95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Techniques :

  • X-ray crystallography : Resolve the triazolo-pyrimidin and furan carboxylate moieties (bond angles: ~109.5° for C–S–C; dihedral angles between aromatic rings: ~15–25°) .
  • NMR spectroscopy : Assign peaks for key groups (e.g., ¹H NMR: δ 8.2–8.5 ppm for triazole protons; δ 6.3–6.7 ppm for furan protons; ¹³C NMR: ~165 ppm for carboxylate carbonyl) .

Q. What are the critical physicochemical properties relevant to its solubility and stability?

  • Key parameters :

  • Lipophilicity : Calculate logP using SwissADME (estimated logP ~3.2) to predict membrane permeability .
  • Solubility : Test in DMSO (≥10 mM for stock solutions) and aqueous buffers (pH 7.4: <0.1 mg/mL, requiring surfactants for in vitro assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for triazolo-pyrimidin derivatives?

  • Approach :

  • Assay validation : Compare IC50 values across multiple assays (e.g., enzymatic vs. cell-based) to rule out off-target effects. For example, discrepancies in kinase inhibition may arise from ATP-binding site competition .
  • Structural analogs : Synthesize derivatives (e.g., replacing 3-chlorophenyl with 2,6-difluorophenyl) to isolate substituent effects on activity .

Q. What computational strategies are effective for predicting SAR (Structure-Activity Relationships) for this compound?

  • Methods :

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the sulfanyl methyl group’s role in hydrophobic binding .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of the chlorophenyl substituent on reactivity .

Q. How can researchers design experiments to study degradation pathways under physiological conditions?

  • Protocol :

  • Forced degradation : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor via LC-MS for byproducts (e.g., hydrolysis of the methyl ester to carboxylic acid) .
  • Metabolite identification : Use hepatic microsomes (human or rat) to simulate Phase I metabolism. Detect sulfoxide or hydroxylated metabolites .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with computational models for this compound?

  • Resolution :

  • Torsional flexibility : The furan-carboxylate group may adopt multiple conformations in solution vs. the solid state. Compare XRD data with MD simulations (AMBER force field) to assess flexibility .
  • Crystal packing effects : Hydrogen bonding (e.g., between carboxylate and triazole N) in the crystal lattice may stabilize non-biological conformations .

Safety and Handling

  • Storage : Store at –20°C under argon to prevent oxidation of the sulfanyl group. Use desiccants to avoid hydrolysis of the ester .
  • Hazards : No acute toxicity reported, but handle with PPE (gloves, goggles) due to potential sensitization from chlorophenyl groups .

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